N-Ethyl-2-(4-ethylpiperazin-2-YL)ethanamine
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Overview
Description
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring, which is further connected to an ethanamine chain. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine typically involves the reaction of N-ethylpiperazine with an appropriate alkylating agent. One common method involves the reaction of N-ethylpiperazine with 2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours. After the reaction is complete, the product is isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(4-ethylpiperazin-2-yl)acetaldehyde, while reduction may produce N-ethyl-2-(4-ethylpiperazin-2-yl)ethanol.
Scientific Research Applications
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-(morpholin-2-yl)methyl ethanamine
Uniqueness
N-Ethyl-2-(4-ethylpiperazin-2-yl)ethanamine is unique due to its specific structural features, such as the presence of both ethyl and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
56925-81-6 |
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Molecular Formula |
C10H23N3 |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-ethyl-2-(4-ethylpiperazin-2-yl)ethanamine |
InChI |
InChI=1S/C10H23N3/c1-3-11-6-5-10-9-13(4-2)8-7-12-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
BMYFCBPNQRYHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CN(CCN1)CC |
Origin of Product |
United States |
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